![molecular formula C12H19ClN2O B14740504 1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol CAS No. 5396-82-7](/img/structure/B14740504.png)
1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol is a chemical compound with the molecular formula C12H19ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a chlorophenyl group, an amino group, and a propylamino group, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with propylamine, followed by the addition of propylene oxide. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce different amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-[(4-Bromophenyl)amino]-3-(propylamino)propan-2-ol
- 1-[(4-Fluorophenyl)amino]-3-(propylamino)propan-2-ol
- 1-[(4-Methylphenyl)amino]-3-(propylamino)propan-2-ol
Uniqueness: 1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Eigenschaften
CAS-Nummer |
5396-82-7 |
|---|---|
Molekularformel |
C12H19ClN2O |
Molekulargewicht |
242.74 g/mol |
IUPAC-Name |
1-(4-chloroanilino)-3-(propylamino)propan-2-ol |
InChI |
InChI=1S/C12H19ClN2O/c1-2-7-14-8-12(16)9-15-11-5-3-10(13)4-6-11/h3-6,12,14-16H,2,7-9H2,1H3 |
InChI-Schlüssel |
CDHQJUOWVCOCSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC(CNC1=CC=C(C=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


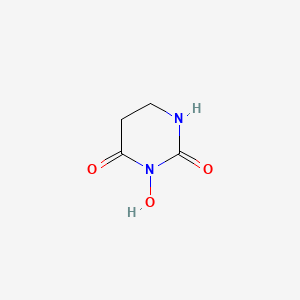

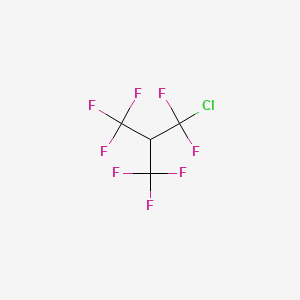
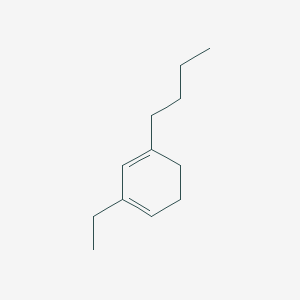


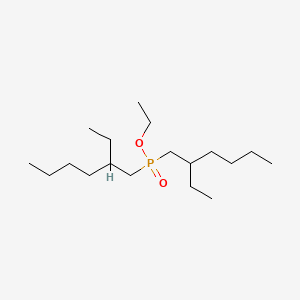
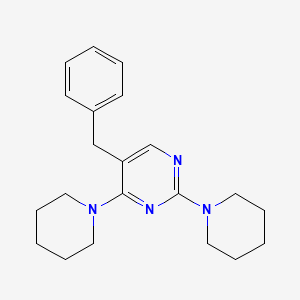

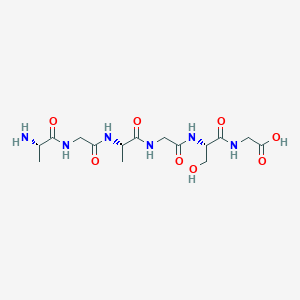

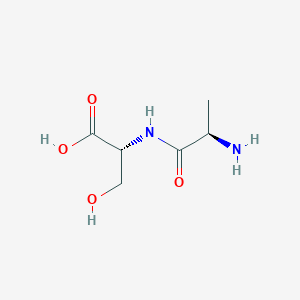
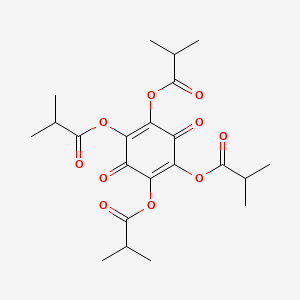
![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
